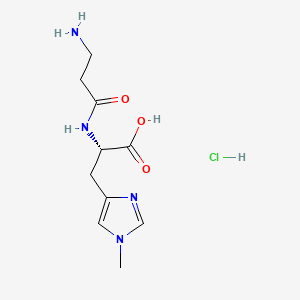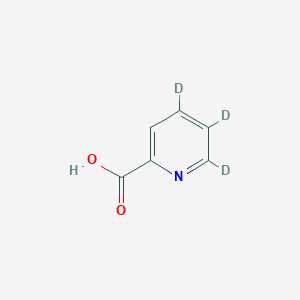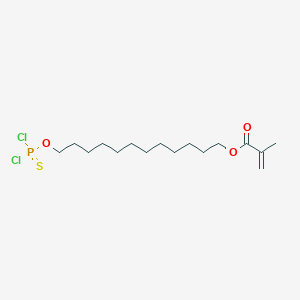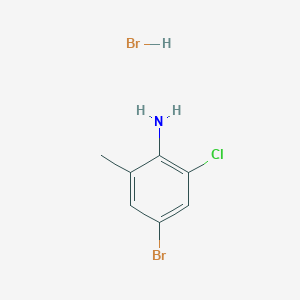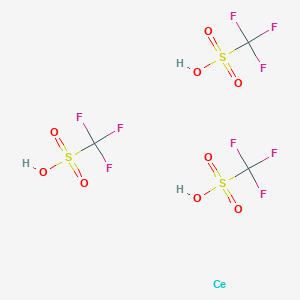
Cerium; trifluoromethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Cerium(III) Trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of cerium(III) oxide with trifluoromethanesulfonic acid. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the product . The general reaction is as follows:
Ce2O3+6CF3SO3H→2Ce(CF3SO3)3+3H2O
In industrial settings, cerium(III) trifluoromethanesulfonate is produced by reacting cerium(III) chloride with trifluoromethanesulfonic acid in an aqueous medium, followed by crystallization to obtain the pure product .
Chemical Reactions Analysis
Cerium(III) Trifluoromethanesulfonate is known for its catalytic properties and undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in certain organic reactions.
Reduction: It can also participate in reduction reactions, although less commonly.
Substitution: It is widely used in substitution reactions, particularly in the acetylation of alcohols and the deprotection of acetals and ketals.
Common reagents used in these reactions include acetic anhydride for acetylation and water or alcohols for deprotection reactions. The major products formed depend on the specific reaction conditions and substrates used .
Scientific Research Applications
Cerium(III) Trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Cerium(III) Trifluoromethanesulfonate exerts its catalytic effects involves the coordination of the cerium ion with the substrate, facilitating the reaction by stabilizing the transition state. The trifluoromethanesulfonate anions help to increase the solubility and reactivity of the cerium ion in the reaction medium .
Comparison with Similar Compounds
Cerium(III) Trifluoromethanesulfonate is often compared with other trifluoromethanesulfonate salts, such as:
- Ytterbium(III) Trifluoromethanesulfonate
- Lanthanum(III) Trifluoromethanesulfonate
- Dysprosium(III) Trifluoromethanesulfonate
- Yttrium(III) Trifluoromethanesulfonate
- Bismuth(III) Trifluoromethanesulfonate
What sets Cerium(III) Trifluoromethanesulfonate apart is its high catalytic efficiency and versatility in various organic reactions. It is particularly effective in the acetylation of alcohols and the deprotection of acetals and ketals, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C3H3CeF9O9S3 |
|---|---|
Molecular Weight |
590.4 g/mol |
IUPAC Name |
cerium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/3CHF3O3S.Ce/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |
InChI Key |
MBSKDIVQGDCMJS-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate](/img/structure/B13848021.png)

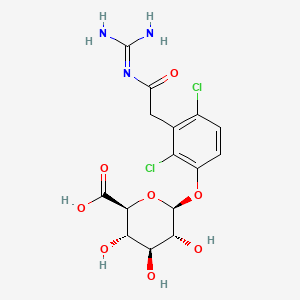
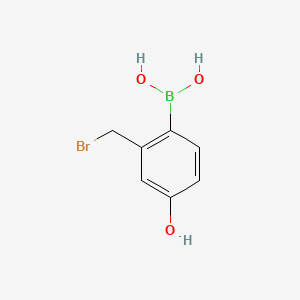
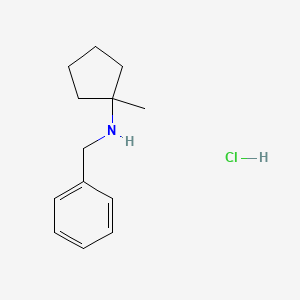
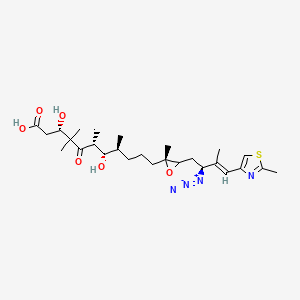
![(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13848053.png)
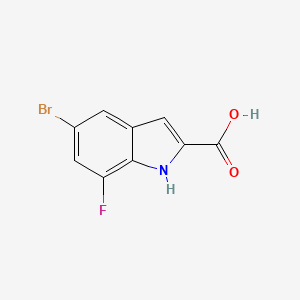
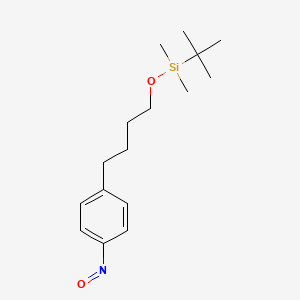
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3](/img/structure/B13848068.png)
